molecular formula C12H12O4 B11888941 3,8-Dimethoxy-2-methyl-4H-1-benzopyran-4-one CAS No. 61885-18-5

3,8-Dimethoxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11888941
CAS No.: 61885-18-5
M. Wt: 220.22 g/mol
InChI Key: MHYMWQBVLNEHTR-UHFFFAOYSA-N
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Description

3,8-Dimethoxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the chromen-4-one family Chromen-4-ones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethoxy-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired chromen-4-one derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

3,8-Dimethoxy-2-methyl-4H-1-benzopyran-4-one has been investigated for its potential therapeutic effects.

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of 4H-1-benzopyran-4-one compounds exhibit significant anti-inflammatory properties. A study highlighted the efficacy of these compounds in reducing inflammation and pain in animal models. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .

Antioxidant Activity

The compound demonstrates potent antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage associated with various diseases. The presence of hydroxyl groups enhances its electron-donating ability, thereby neutralizing reactive oxygen species (ROS) .

Antibacterial Properties

Research has shown that this compound exhibits antibacterial activity against several Gram-positive bacteria. A structure-activity relationship study indicated that modifications to the benzopyran structure can enhance antibacterial efficacy .

Agricultural Applications

The compound has also been explored for its insecticidal properties.

Insect Growth Regulation

Studies have identified benzopyran derivatives as effective insect growth regulators. They interfere with the hormonal regulation of insect development, leading to growth inhibition or mortality in pests. This application is particularly significant in sustainable agriculture practices aimed at reducing chemical pesticide use .

Food Science Applications

In food science, this compound is utilized for its antioxidant properties.

Natural Preservative

Due to its ability to scavenge free radicals, this compound can be incorporated into food products as a natural preservative. It helps extend shelf life by preventing oxidative degradation of food components .

Case Studies

ApplicationStudy ReferenceFindings
Anti-inflammatoryUS4900727A Compounds demonstrated significant reduction in inflammation markers in vivo.
AntioxidantResearchGate Showed effective scavenging of free radicals in cellular models.
AntibacterialResearchGate Exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA).
InsecticidalResearchGate Identified as an effective insect growth regulator with potential for pest management.
Food preservationPubChem Demonstrated ability to prolong shelf life of food products through antioxidant activity.

Mechanism of Action

The mechanism of action of 3,8-Dimethoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethoxy-4-methyl-2H-chromen-2-one
  • 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
  • 6,8-Dihydroxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone

Uniqueness

3,8-Dimethoxy-2-methyl-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

3,8-Dimethoxy-2-methyl-4H-1-benzopyran-4-one, also known as 5-hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C12H12O5
Molecular Weight 220.22 g/mol
CAS Number 12318190
IUPAC Name 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:

  • Antioxidant Activity : The compound demonstrates significant free radical scavenging capabilities, which can protect cells from oxidative stress.
  • Anticancer Properties : Research indicates that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by disrupting cell cycle progression and promoting early apoptotic markers .
  • Enzyme Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. This inhibition may contribute to its potential antidepressant effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Viability Assays : The compound exhibited IC50 values ranging from 5.2 to 22.2 μM against various cancer cell lines, indicating potent antiproliferative activity .
Cell LineIC50 (μM)
MDA-MB-2315.2 - 22.2
HEK-293 (normal)102.4 - 293.2

Antioxidant Activity

The compound's antioxidant properties were evaluated using various assays:

  • DPPH Assay : Demonstrated a significant reduction in DPPH radical concentration, suggesting strong free radical scavenging activity.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • In vitro Studies : Showed effectiveness against a range of bacterial and fungal strains, making it a candidate for further development in the field of antimicrobial agents.

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • In a study involving MDA-MB-231 cells treated with the compound at a concentration of 5 μM, results showed an increase in early apoptosis from 3.27% (untreated) to approximately 47.52% after treatment . This suggests that the compound effectively triggers programmed cell death in cancer cells.
  • Stability in Human Serum :
    • Research indicated that the compound has a short half-life of approximately 13.6 minutes in human serum, indicating rapid metabolism which necessitates structural modifications for enhanced stability .
  • Enzyme Inhibition Studies :
    • The compound was tested for its inhibitory effects on MAO enzymes, showing promising results that could lead to applications in treating mood disorders .

Properties

CAS No.

61885-18-5

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3,8-dimethoxy-2-methylchromen-4-one

InChI

InChI=1S/C12H12O4/c1-7-11(15-3)10(13)8-5-4-6-9(14-2)12(8)16-7/h4-6H,1-3H3

InChI Key

MHYMWQBVLNEHTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=CC=C2)OC)OC

Origin of Product

United States

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